molecular formula C20H18F3N3O B11448151 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11448151
M. Wt: 373.4 g/mol
InChI Key: HONYEMVUVRGKIG-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with methoxyphenyl, phenylethyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Substituents: The methoxyphenyl, phenylethyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-methylpyrimidin-2-amine
  • 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-chloropyrimidin-2-amine
  • 4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-bromopyrimidin-2-amine

Uniqueness

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H18F3N3O/c1-27-16-9-7-15(8-10-16)17-13-18(20(21,22)23)26-19(25-17)24-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,24,25,26)

InChI Key

HONYEMVUVRGKIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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